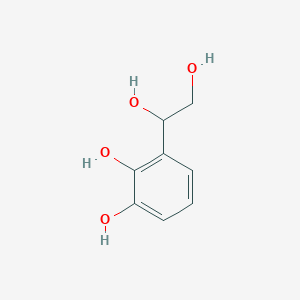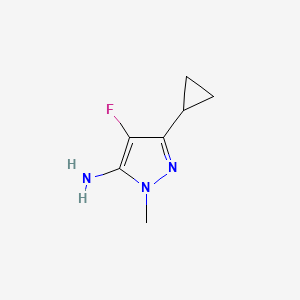
4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C10H20N2O2S and a molecular weight of 232.34 g/mol . This compound is part of the thiomorpholine family, which is known for its diverse applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Aminopropyl)thiomorpholine 1,1-dioxide: Similar structure but with an amino group instead of a cyclopropylamino group.
Thiomorpholine-4-carbonyl chloride 1,1-dioxide: Contains a carbonyl chloride group, making it more reactive.
Uniqueness
4-(3-(Cyclopropylamino)propyl)thiomorpholine 1,1-dioxide is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other thiomorpholine derivatives may not be suitable .
Propiedades
Fórmula molecular |
C10H20N2O2S |
|---|---|
Peso molecular |
232.35 g/mol |
Nombre IUPAC |
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C10H20N2O2S/c13-15(14)8-6-12(7-9-15)5-1-4-11-10-2-3-10/h10-11H,1-9H2 |
Clave InChI |
OFZAYXKVUANZSX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCCCN2CCS(=O)(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride](/img/structure/B13526302.png)
![(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13526303.png)
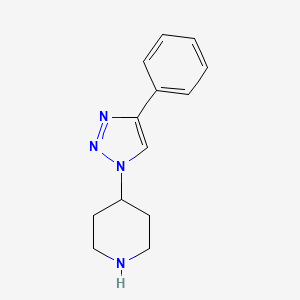
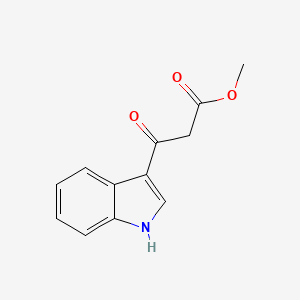


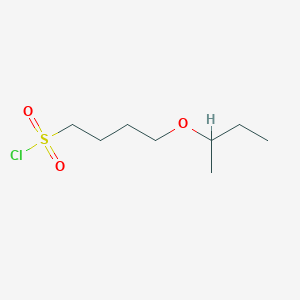

![[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526342.png)


